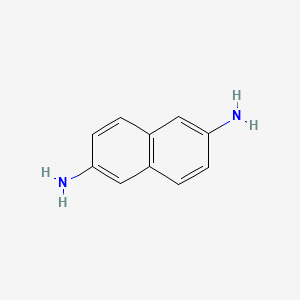

Naphthalene-2,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGZBMRXLADNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372756 | |

| Record name | naphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-67-6 | |

| Record name | 2,6-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | naphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Naphthalene-2,6-diamine from Naphthalene-2,6-dicarboxylic Acid

Abstract

Naphthalene-2,6-diamine is a vital chemical intermediate, recognized for its role in the synthesis of high-performance polymers, dyes, and pigments.[1] This technical guide provides a comprehensive overview of the synthetic pathways for converting naphthalene-2,6-dicarboxylic acid into this compound. We will delve into the core chemical transformations, offering detailed, step-by-step protocols and explaining the underlying causality behind experimental choices. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of this synthesis. We will explore rearrangement reactions, such as the Curtius and Hofmann rearrangements, as the primary strategies, providing a comparative analysis of their advantages and limitations.

Introduction: The Significance of this compound

This compound, a bifunctional aromatic amine, serves as a crucial building block in organic synthesis.[1] Its rigid naphthalene core and the symmetric disposition of its amino groups impart unique properties to the materials derived from it. For instance, it is a key monomer in the production of high-performance polyimides and other polymers with exceptional thermal stability and mechanical strength. Furthermore, its derivatives are explored in the development of advanced materials, including covalent organic frameworks (COFs) and functional dyes.[2][3][4]

The synthesis of this compound from a readily available starting material like naphthalene-2,6-dicarboxylic acid is of significant industrial and academic interest. Naphthalene-2,6-dicarboxylic acid itself is a valuable monomer for high-performance polyesters like polyethylene naphthalate (PEN).[5][6] The ability to efficiently convert this dicarboxylic acid to the corresponding diamine opens up a wider range of applications for this naphthalene scaffold. This guide will focus on the most practical and scientifically sound methods for achieving this transformation.

Strategic Overview of the Synthetic Conversion

The conversion of a dicarboxylic acid to a diamine with the same carbon skeleton, but with the loss of two carbon atoms as carbon dioxide, necessitates a rearrangement reaction. The most prominent and well-established methods for this type of transformation are the Curtius rearrangement and the Hofmann rearrangement . A third possibility, the Schmidt reaction , also achieves this conversion but often involves harsher conditions.

This guide will primarily focus on the Curtius and Hofmann rearrangement pathways, as they generally offer milder reaction conditions and broader functional group tolerance, making them more suitable for complex molecule synthesis.[7][8][9]

Below is a conceptual workflow illustrating the general synthetic approach.

Caption: General synthetic strategies for converting naphthalene-2,6-dicarboxylic acid to this compound.

The Curtius Rearrangement Pathway

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into primary amines.[7][10] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to yield the primary amine.[11][12]

Mechanistic Insight

The accepted mechanism of the Curtius rearrangement is a concerted process where the migration of the R-group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[10] This concerted nature ensures the retention of configuration at the migrating carbon center, a crucial aspect for stereospecific syntheses.

The overall transformation for our target molecule can be summarized as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid groups of naphthalene-2,6-dicarboxylic acid are first converted into a more reactive species, typically an acid chloride or a mixed anhydride.

-

Formation of the Diacyl Azide: The activated dicarboxylic acid is then reacted with an azide source, such as sodium azide or trimethylsilyl azide, to form the key intermediate, naphthalene-2,6-dicarbonyl azide.[8]

-

Rearrangement to the Diisocyanate: Thermal or photochemical energy is applied to induce the rearrangement of the diacyl azide. This step releases two molecules of nitrogen gas and forms naphthalene-2,6-diisocyanate.

-

Hydrolysis to the Diamine: The diisocyanate is then hydrolyzed, typically with acidic or basic water, to yield this compound and two molecules of carbon dioxide.

Caption: Stepwise workflow of the Curtius rearrangement for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Naphthalene-2,6-dicarbonyl Chloride

-

To a stirred suspension of naphthalene-2,6-dicarboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.5 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude naphthalene-2,6-dicarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Naphthalene-2,6-dicarbonyl Azide

-

Dissolve the crude naphthalene-2,6-dicarbonyl chloride in anhydrous acetone.

-

In a separate flask, dissolve sodium azide (2.2 eq) in a minimal amount of water and add it dropwise to the acetone solution at 0 °C with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the acid chloride carbonyl peak and appearance of the azide peak at ~2130 cm⁻¹).

-

Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diacyl azide. Caution: Acyl azides can be explosive and should be handled with care, avoiding high temperatures and friction.

Step 3: Curtius Rearrangement and Hydrolysis

-

Dissolve the crude naphthalene-2,6-dicarbonyl azide in a high-boiling point, inert solvent such as toluene or dioxane.

-

Heat the solution to reflux. The rearrangement to the diisocyanate will occur with the evolution of nitrogen gas.

-

After the nitrogen evolution has ceased (typically 2-4 hours), cool the reaction mixture.

-

For hydrolysis, add an aqueous acid solution (e.g., 10% HCl) and heat the mixture to reflux for 4-6 hours to hydrolyze the diisocyanate to the diamine.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the this compound.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

The Hofmann Rearrangement Pathway

The Hofmann rearrangement provides an alternative route to primary amines from primary amides, with one less carbon atom.[13] This reaction typically involves treating a primary amide with bromine in a basic solution.[9]

Mechanistic Insight

The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which is then deprotonated to form an anion. This anion rearranges to an isocyanate with the loss of the bromide ion. The isocyanate is then hydrolyzed in the aqueous basic medium to the primary amine.[13]

The key steps for the synthesis of this compound via this pathway are:

-

Amidation: Naphthalene-2,6-dicarboxylic acid is first converted to naphthalene-2,6-dicarboxamide. This can be achieved by first converting the dicarboxylic acid to the diacyl chloride and then reacting with ammonia, or through direct amidation methods.[14][15]

-

Hofmann Rearrangement: The resulting dicarboxamide is treated with a solution of bromine in sodium hydroxide (sodium hypobromite) to effect the rearrangement to the diisocyanate.

-

In-situ Hydrolysis: The diisocyanate is hydrolyzed in the basic reaction medium to afford this compound.

Caption: Stepwise workflow of the Hofmann rearrangement for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Naphthalene-2,6-dicarboxamide

-

Prepare naphthalene-2,6-dicarbonyl chloride as described in the Curtius rearrangement protocol (Section 3.2, Step 1).

-

Add the crude diacyl chloride portion-wise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

-

A precipitate of naphthalene-2,6-dicarboxamide will form.

-

Stir the mixture for an additional 1-2 hours at room temperature.

-

Filter the solid, wash thoroughly with cold water, and dry to obtain the dicarboxamide.

Step 2: Hofmann Rearrangement

-

Prepare a solution of sodium hypobromite by slowly adding bromine (2.2 eq) to a cold (0 °C) solution of sodium hydroxide (8.8 eq) in water.

-

Add the naphthalene-2,6-dicarboxamide (1.0 eq) to the cold hypobromite solution.

-

Slowly heat the mixture to 50-70 °C and maintain this temperature for 1-2 hours.

-

The reaction mixture will typically change color, and the product may precipitate.

-

Cool the reaction mixture to room temperature.

-

Filter the crude this compound, wash with cold water, and recrystallize from a suitable solvent system.

Comparative Analysis of Synthetic Routes

| Feature | Curtius Rearrangement | Hofmann Rearrangement | Schmidt Reaction |

| Starting Intermediate | Diacyl Azide | Dicarboxamide | Dicarboxylic Acid |

| Key Reagents | Sodium azide, heat | Bromine, NaOH | Hydrazoic acid, strong acid |

| Reaction Conditions | Generally milder, but requires heating | Basic, aqueous | Strongly acidic, potentially harsh |

| Safety Concerns | Potentially explosive acyl azide intermediate | Use of toxic bromine | Use of highly toxic and explosive hydrazoic acid |

| Byproducts | Nitrogen gas, CO₂ | Sodium bromide, CO₂ | Nitrogen gas, CO₂ |

| Advantages | Good functional group tolerance, can isolate isocyanate | One-pot conversion from amide to amine | Direct conversion from carboxylic acid |

| Disadvantages | Requires handling of azides | Can be sensitive to other functional groups | Harsh conditions, safety hazards of hydrazoic acid |

Conclusion

The synthesis of this compound from naphthalene-2,6-dicarboxylic acid is most effectively achieved through rearrangement reactions that facilitate the loss of the carboxyl carbons. Both the Curtius and Hofmann rearrangements offer viable and well-documented pathways. The choice between these methods will often depend on the specific laboratory capabilities, safety considerations, and the presence of other functional groups in more complex substrates. The Curtius rearrangement, while involving a potentially hazardous azide intermediate, often provides cleaner reactions and broader substrate scope. The Hofmann rearrangement is a classic and effective method but is limited to base-stable compounds. The Schmidt reaction, while offering a direct conversion, presents significant safety challenges due to the use of hydrazoic acid and is generally less favored.[16][17][18] By understanding the mechanistic underpinnings and procedural details of these transformations, researchers can confidently and efficiently synthesize this compound for their specific applications.

References

- CymitQuimica. (n.d.). CAS 2243-67-6: 2,6-Naphthalenediamine.

- Shi, J., et al. (2017). A new route to α,ω-diamines from hydrogenation of dicarboxylic acids and their derivatives in the presence of amines. Green Chemistry, 19, 5460-5466.

- Ghosh, S., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(19), 11481-11539.

- Al-Masum, M., & Al-Mian, M. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24875-24884.

- Al-Masum, M., & Al-Mian, M. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24875-24884.

- Wikipedia. (2023). Curtius rearrangement.

- Kumar, V., & Sharma, A. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 16(1), 4-22.

- Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid.

- NROChemistry. (n.d.). Curtius Rearrangement.

- Sharma, A., & Kumar, V. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(16), 1345-1360.

- Google Patents. (n.d.). US9475753B2 - Process for preparing a diamine/dicarboxylic acid salt.

- Al-Masum, M., & Al-Mian, M. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb 2 O 5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24875-24884.

- El'man, A. R. (2009). Synthesis Methods for 2,6 Naphthalenedicarboxylic Acid.

- Wikipedia. (2023). Hofmann rearrangement.

- Chemistry Steps. (n.d.). Hofmann Rearrangement.

- Wikipedia. (2023). Schmidt reaction.

- ResearchGate. (2016). Synthesis methods for 2,6-naphthalenedicarboxylic acid.

- Wikipedia. (2023). 2,6-Naphthalenedicarboxylic acid.

- Chemistry LibreTexts. (2023). Schmidt Reaction.

- Organic Chemistry Portal. (n.d.). Schmidt Reaction.

- Google Patents. (n.d.). US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid.

- Wang, Y., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Organic Letters, 25(38), 7024-7028.

Sources

- 1. CAS 2243-67-6: 2,6-Naphthalenediamine | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 2243-67-6 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 2243-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pleiades.online [pleiades.online]

- 6. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 12. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Schmidt Reaction [organic-chemistry.org]

An In-depth Technical Guide to Naphthalene-2,6-diamine (CAS: 2243-67-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Naphthalene-2,6-diamine, a structurally unique aromatic diamine, represents a cornerstone building block in the design and synthesis of advanced functional materials and complex organic molecules. Its rigid, linear geometry, conferred by the naphthalene backbone, imparts exceptional thermal and mechanical properties to the polymers derived from it. The strategic placement of its two amino groups at the 2 and 6 positions allows for the creation of highly ordered molecular architectures, making it a molecule of significant interest in materials science, organic electronics, and medicinal chemistry. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling. The protocols and insights herein are curated to empower scientific innovation and accelerate discovery.

Core Molecular Attributes of this compound

This compound, also known as 2,6-naphthalenediamine, is a solid organic compound that typically appears as a gray to brown crystalline powder.[1] Its fundamental properties are summarized below, providing a foundational understanding of its chemical and physical nature.

Physicochemical Properties

The defining feature of this compound is its bicyclic aromatic core, which imparts rigidity and planarity to the molecule.[2] The two amine functionalities are key to its reactivity, serving as nucleophilic sites and enabling its use as a monomer in polymerization reactions.[3]

| Property | Value | Source(s) |

| CAS Number | 2243-67-6 | [4] |

| Molecular Formula | C₁₀H₁₀N₂ | [4] |

| Molecular Weight | 158.20 g/mol | [4] |

| Appearance | Gray to brown solid/White to light yellow powder to crystal | [1] |

| Melting Point | 222-228 °C | [5] |

| Boiling Point (Predicted) | 395.7 ± 15.0 °C | [5] |

| Topological Polar Surface Area | 52 Ų | [4][6] |

| InChIKey | GOGZBMRXLADNEV-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC2=C(C=CC(=C2)N)C=C1N | [4] |

Solubility Profile

This compound exhibits limited solubility in water but is soluble in various organic solvents. This characteristic is crucial for its application in solution-based polymerization processes and for its purification via recrystallization. Precise solubility data is often determined empirically based on the specific solvent system and temperature.

Synthesis of this compound: A Laboratory Perspective

The most prevalent and industrially relevant method for the synthesis of this compound is the catalytic hydrogenation of its precursor, 2,6-dinitronaphthalene. This transformation involves the reduction of the two nitro groups to amino groups, typically under a hydrogen atmosphere in the presence of a noble metal catalyst.

Dinitro [label="2,6-Dinitronaphthalene"]; H2_Catalyst [label="H₂\n(e.g., 10 bar)", shape=oval, fillcolor="#FFFFFF"]; Catalyst [label="Pt/C or Pd/C Catalyst", shape=oval, fillcolor="#FFFFFF"]; Solvent [label="Solvent\n(e.g., Toluene, Ethanol)", shape=oval, fillcolor="#FFFFFF"]; Temperature [label="Temperature\n(e.g., 50-100 °C)", shape=oval, fillcolor="#FFFFFF"]; Diamine [label="this compound"];

Dinitro -> Reaction [arrowhead=none]; H2_Catalyst -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Temperature -> Reaction; Reaction [label="Catalytic\nHydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction -> Diamine; }

Catalytic Hydrogenation of 2,6-Dinitronaphthalene.

Causality in Experimental Design

The choice of catalyst, solvent, temperature, and pressure are critical variables that dictate the efficiency and selectivity of the hydrogenation reaction.

-

Catalyst Selection: Platinum or palladium on a high-surface-area support like activated carbon (Pt/C or Pd/C) are the catalysts of choice.[7] These metals are highly effective at activating molecular hydrogen and facilitating the reduction of the nitro groups. The catalyst loading is typically kept low, in the range of 0.1 to 5.0% by weight of the metal relative to the dinitro compound, to balance reaction rate with cost-effectiveness.[7]

-

Solvent System: The solvent must effectively dissolve the starting 2,6-dinitronaphthalene and be inert under the reaction conditions. Toluene is a common choice for its good solvating power and appropriate boiling point.[7] Alcohols like ethanol can also be used.[8]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 50-100 °C) and hydrogen pressures (e.g., 10 bars) to ensure a reasonable reaction rate.[7] The progress of the reaction can be monitored by the cessation of hydrogen uptake.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative laboratory-scale synthesis adapted from established industrial processes.[7][8]

Materials:

-

2,6-Dinitronaphthalene

-

10% Platinum on activated carbon (Pt/C) or 10% Palladium on activated carbon (Pd/C)

-

Toluene or Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Filter aid (e.g., Celite)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Deionized water

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller

-

Heating mantle

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Setup: In a high-pressure autoclave, combine 2,6-dinitronaphthalene (1.0 eq) and the Pt/C or Pd/C catalyst (typically 1-5 mol% of platinum or palladium relative to the substrate).

-

Solvent Addition: Add a suitable solvent (e.g., toluene or ethanol) to the autoclave to create a slurry. The solvent volume should be sufficient to ensure effective stirring.

-

Inerting the System: Seal the autoclave and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 bars). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-100 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot ethanol, followed by the slow addition of water until turbidity is observed.[9] Cooling the mixture will induce the crystallization of the purified product. The crystals can then be collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum. Alternatively, column chromatography on silica gel can be employed for higher purity, though this is often less practical for larger scales.[10]

Key Applications in Research and Development

The unique structural attributes of this compound make it a valuable monomer for the synthesis of high-performance polymers and a versatile intermediate in the development of novel organic materials.

High-Performance Polyimides

A primary application of this compound is in the synthesis of polyimides.[11][12] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[2] The incorporation of the rigid naphthalene unit into the polymer backbone enhances these properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[2]

Diamine [label="this compound"]; Dianhydride [label="Aromatic Dianhydride\n(e.g., PMDA, BPDA)"]; PolyamicAcid [label="Poly(amic acid) Intermediate"]; Polyimide [label="High-Performance Polyimide"]; Heat [label="Heat (Thermal Imidization)", shape=oval, fillcolor="#FFFFFF"];

Diamine -> PolyamicAcid; Dianhydride -> PolyamicAcid; PolyamicAcid -> Polyimide; Heat -> Polyimide [label=" -H₂O"]; }

Polyimide Synthesis from this compound.

The synthesis of polyimides from this compound typically involves a two-step process. First, the diamine is reacted with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA) or 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), in a polar aprotic solvent to form a poly(amic acid) intermediate.[3] This intermediate is then thermally or chemically treated to induce cyclodehydration (imidization), yielding the final polyimide.[11][12]

Organic Electronics and Functional Materials

The electron-rich nature of the diamine and the tunable electronic properties of the naphthalene core make this compound and its derivatives attractive candidates for applications in organic electronics.[13] Researchers are exploring their use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVCs). The ability to modify the amino groups allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2] The diamine functional groups of this compound provide convenient handles for further chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery and medicinal chemistry research.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as a hazardous substance. Key hazard statements include:

It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE).[15]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15] For operations that may generate dust, a respirator with a particulate filter is recommended.[15]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe dust.[15] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] Keep away from heat, sparks, and open flames.[14] It is recommended to store under an inert atmosphere as aromatic amines can be sensitive to air and light.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[15]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[15]

Conclusion

This compound stands as a pivotal molecule at the intersection of materials science and organic synthesis. Its unique combination of a rigid naphthalene core and reactive amino groups provides a versatile platform for the creation of materials with exceptional properties. This guide has provided a comprehensive overview of its characteristics, a detailed protocol for its synthesis, a survey of its key applications, and essential safety information. It is our hope that this technical resource will serve as a valuable tool for researchers and scientists, enabling them to harness the full potential of this compound in their pursuit of scientific advancement.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. (2022). Polymers (Basel).

- Li, T., Huang, H., Wang, L., & Chen, Y. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances.

- ResearchGate. (n.d.). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers.

- Google Patents. (1975). Process for manufacturing diaminonaphthalene.

- ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.

- MIT OpenCourseWare. (n.d.). Recrystallization. MIT Digital Lab Techniques Manual.

- Google Patents. (1975). Process for manufacturing diaminonaphthalene.

- ResearchGate. (2022). 1,2,5,6‐Naphthalene Diimides: A Class of Promising Building Blocks for Organic Semiconductors.

Sources

- 1. 2,6-diaminonaphthalene CAS#: 2243-67-6 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H10N2 | CID 2749139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-diaminonaphthalene | 2243-67-6 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US4026944A - Process for manufacturing diaminonaphthalene - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. geneseo.edu [geneseo.edu]

- 15. fishersci.com [fishersci.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2,6-Diaminonaphthalene

Introduction: The Structural and Functional Significance of 2,6-Diaminonaphthalene

2,6-Diaminonaphthalene (CAS No: 2243-67-6, Molecular Formula: C₁₀H₁₀N₂) is a high-purity aromatic diamine featuring a naphthalene core substituted with two amine groups.[1][2][3] Its rigid, symmetric structure and the reactive nature of its amino functionalities make it a critical building block in advanced materials science and pharmaceutical development. It serves as a key monomer in the synthesis of high-performance polyimides and other polymers, imparting thermal stability and specific electronic properties. Furthermore, the naphthalene scaffold is a well-recognized privileged structure in medicinal chemistry, making its derivatives, including 2,6-diaminonaphthalene, valuable precursors in the design of novel therapeutic agents.

A thorough and unambiguous structural elucidation is paramount to ensuring the quality, predicting the reactivity, and understanding the function of any chemical entity in a research and development setting. Spectroscopic analysis provides the foundational dataset for this characterization. This guide offers an in-depth exploration of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—as applied to 2,6-diaminonaphthalene. Each section details not only the expected data but also the causality behind the experimental protocols, ensuring a robust and reproducible characterization workflow.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For 2,6-diaminonaphthalene, IR spectroscopy is instrumental in confirming the presence of the key N-H bonds of the amine groups and the characteristic bonds of the aromatic naphthalene core.

Expected Spectroscopic Data

The IR spectrum of 2,6-diaminonaphthalene is predicted to exhibit several characteristic absorption bands. The precise wavenumbers can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull) and intermolecular interactions like hydrogen bonding.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretching | Aromatic (Naphthalene Ring) |

| 1650 - 1550 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1580 | C=C Stretching | Aromatic (Naphthalene Ring) |

| 1520 - 1480 | C=C Stretching | Aromatic (Naphthalene Ring) |

| 900 - 670 | C-H Bending (Out-of-Plane) | Aromatic Substitution Pattern |

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common and effective method for analyzing solid samples.[4][5] The rationale is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a high-quality spectrum.

-

Sample Preparation: Gently grind approximately 1-2 mg of 2,6-diaminonaphthalene into a fine powder using an agate mortar and pestle. This step is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering effects.[4]

-

Matrix Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The sample concentration in KBr should be around 0.2% to 1%.[6] Mix thoroughly with the sample by grinding for another 1-2 minutes to ensure a homogenous mixture.

-

Pellet Formation: Transfer the mixture to a pellet-pressing die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. The applied pressure causes the KBr to flow and encapsulate the sample in a solid, transparent, or translucent pellet.

-

Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired first to be automatically subtracted from the sample spectrum.[7]

Workflow for IR Data Acquisition

Caption: Experimental workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). By placing the sample in a strong magnetic field and irradiating it with radio waves, NMR can provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom.[8]

Expected Spectroscopic Data for ¹H NMR

Due to the C₂ symmetry of the 2,6-diaminonaphthalene molecule, several protons are chemically equivalent, which simplifies the spectrum. We expect three distinct signals in the aromatic region and one signal for the amine protons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

| ~7.5 - 7.7 | H-4, H-8 | Doublet (d) | 2H |

| ~7.1 - 7.3 | H-3, H-7 | Doublet of Doublets (dd) | 2H |

| ~7.0 - 7.2 | H-1, H-5 | Singlet (or narrow d) | 2H |

| ~4.0 - 5.0 | -NH₂ | Broad Singlet (br s) | 4H |

Causality: The amine protons (-NH₂) typically appear as a broad singlet because their signal can be broadened by quadrupole effects from the nitrogen atom and rapid chemical exchange with trace amounts of water or with each other. Their chemical shift is highly dependent on solvent and concentration. The aromatic protons are split by their neighbors according to the n+1 rule.

Expected Spectroscopic Data for ¹³C NMR

The symmetry of the molecule also reduces the number of unique carbon signals. We expect five distinct signals in the ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-2, C-6 |

| ~130 | C-4a, C-8a (bridgehead) |

| ~128 | C-4, C-8 |

| ~120 | C-3, C-7 |

| ~108 | C-1, C-5 |

Causality: Carbons directly attached to the electron-donating amine groups (C2, C6) are shielded and appear at a higher field (lower ppm) than typical aromatic carbons, but the nitrogen's electronegativity shifts them downfield relative to unsubstituted carbons. The other carbons are assigned based on established substituent effects in naphthalene systems.

Experimental Protocol: Solution-State NMR

A properly prepared sample is crucial for obtaining high-resolution NMR spectra.[9] The key is to dissolve the analyte in a deuterated solvent, which is "invisible" in ¹H NMR and provides a signal for the spectrometer to "lock" onto the magnetic field.[8]

-

Sample Preparation: Accurately weigh 5-20 mg of 2,6-diaminonaphthalene for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[9]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for aromatic amines due to its excellent solvating power and ability to participate in hydrogen bonding, which can sharpen the N-H peaks. Ensure the sample is fully dissolved, using gentle vortexing if necessary.[9][10]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[9] Avoid any solid particulates, which can degrade the spectral resolution.

-

Data Acquisition: Wipe the outside of the NMR tube and place it inside a spinner turbine, adjusting the depth with a gauge.[11] Insert the sample into the NMR spectrometer.

-

Spectrometer Operations: The instrument will perform a series of automated or manual steps:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[12]

-

Tuning and Matching: The probe is tuned to the specific nucleus (¹H or ¹³C) to maximize signal reception.[12]

-

Shimming: The magnetic field homogeneity is optimized across the sample volume to achieve sharp, well-resolved peaks.[9]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse angle) and acquire the data.

-

Workflow for NMR Data Acquisition

Caption: General experimental workflow for solution-state NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[13] This technique is particularly useful for compounds containing conjugated π-systems, such as the aromatic naphthalene core in 2,6-diaminonaphthalene. The resulting spectrum, a plot of absorbance versus wavelength, is used for both qualitative characterization and quantitative analysis based on the Beer-Lambert Law.[14]

Expected Spectroscopic Data

Aromatic compounds like naphthalene exhibit strong absorption bands in the UV region arising from π → π* transitions. The presence of the two electron-donating amino groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima (λ_max) compared to unsubstituted naphthalene.

| Predicted λ_max (nm) | Electronic Transition | System |

| ~240 - 260 | π → π | Naphthalene Ring |

| ~280 - 300 | π → π | Naphthalene Ring |

| ~340 - 360 | π → π* (charge-transfer character) | Naphthalene + Amino Groups |

Causality: The lone pairs on the nitrogen atoms extend the conjugation of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption of lower-energy (longer wavelength) light.

Experimental Protocol: Quantitative Analysis

This protocol describes how to obtain a UV-Vis spectrum and perform a quantitative analysis.

-

Solvent Selection: Choose a UV-transparent solvent in which 2,6-diaminonaphthalene is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the wavelength range of interest (typically 200-400 nm).

-

Stock Solution Preparation: Prepare a stock solution of known concentration. For example, accurately weigh 10 mg of the compound and dissolve it in a 100 mL volumetric flask to get a 100 µg/mL solution.

-

Sample Preparation: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations. A typical concentration range for UV-Vis analysis results in an absorbance between 0.1 and 1.0.[15]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[16]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a "blank." Place it in the spectrophotometer and run a baseline correction. This electronically subtracts the absorbance of the solvent and cuvette from subsequent measurements.[16]

-

Data Acquisition: Empty the cuvette, rinse it with one of the standard solutions, and then fill it with the same standard. Place it in the sample holder and measure the absorbance spectrum. Repeat for all standards and the unknown sample. The wavelength of maximum absorbance (λ_max) should be identified.

Workflow for UV-Vis Data Acquisition

Caption: Standard workflow for acquiring UV-Vis absorbance spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is the definitive method for determining the molecular weight of a compound. The process involves ionizing the sample, separating the resulting ions based on their m/z, and detecting them. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that the elemental composition (molecular formula) can be determined.

Expected Spectroscopic Data

For 2,6-diaminonaphthalene (C₁₀H₁₀N₂), the key information from the mass spectrum is the molecular ion peak.

| Ion | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass) | Significance |

| [M]⁺˙ or [M+H]⁺ | 158 | 158.0844 | Confirms the molecular weight. |

Causality: The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Since 2,6-diaminonaphthalene has two (an even number of) nitrogen atoms, its molecular ion peak is expected at an even m/z value, which is consistent with 158.[18][19] Depending on the ionization technique used (e.g., Electron Ionization vs. Electrospray Ionization), one might observe the radical cation [M]⁺˙ or the protonated molecule [M+H]⁺ (m/z 159). Aromatic amines are also known to undergo fragmentation, which can provide further structural clues.[20]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules, making it well-suited for analyzing amines. It typically generates protonated molecules [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in an organic solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[21]

-

Dilution: Take an aliquot (e.g., 100 µL) of this solution and dilute it further into a larger volume (e.g., 1 mL) of the same solvent. The final concentration should be in the low µg/mL to ng/mL range. High concentrations can cause signal suppression and contaminate the instrument.[21]

-

Sample Infusion: Place the final solution in a 2 mL sample vial. The sample is then introduced into the mass spectrometer's ESI source via direct infusion with a syringe pump or through an LC system.

-

Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, eventually leading to the formation of gas-phase analyte ions (e.g., [M+H]⁺).

-

Mass Analysis and Detection: The generated ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), where they are separated based on their m/z ratio before being detected.

Workflow for Mass Spectrometry Data Acquisition

Caption: A generalized workflow for acquiring mass spectrometry data via ESI-MS.

Conclusion

The comprehensive characterization of 2,6-diaminonaphthalene requires a multi-faceted spectroscopic approach. IR spectroscopy confirms the presence of essential amine and aromatic functional groups. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon framework, confirming the compound's symmetric 2,6-substitution pattern. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, and mass spectrometry provides definitive proof of the molecular weight and elemental formula. Together, these techniques provide a self-validating system of analysis, delivering the robust and reliable data required for high-level research, quality control, and drug development applications.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.

- Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment.

- Unknown. (n.d.). Sample preparation for FT-IR.

- University of Wyoming. (n.d.). Stepbystep procedure for NMR data acquisition.

- Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy.

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science.

- University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- National Center for Biotechnology Information. (n.d.). Naphthalene-2,6-diamine. PubChem Compound Database.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- Simulators for Teaching Limited. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture.

- Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis.

- National Center for Biotechnology Information. (n.d.). 2,3-Diaminonaphthalene. PubChem Compound Database.

- Chemistry For Everyone. (2025). How To Perform UV Vis Spectroscopy? [Video]. YouTube.

- Wikipedia. (2020). Diaminonaphthalene.

- ECHIMICA. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube.

- Chemsrc. (2025). 2,6-diaminonaphthalene | CAS#:2243-67-6.

- Jackson, A. U., et al. (2014). MALDI-MS analysis and imaging of small molecule metabolites with 1,5‐ diaminonaphthalene (DAN). Iowa State University Digital Repository.

- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.

- University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for Open Access MS.

- ResearchGate. (n.d.). UV/Vis absorbance of starting materials 2, 3-diaminonaphthalene... [Image].

- Unknown. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube.

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,6-diaminonaphthalene | 2243-67-6 [chemicalbook.com]

- 3. Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. scribd.com [scribd.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. How To [chem.rochester.edu]

- 11. uwyo.edu [uwyo.edu]

- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 13. longdom.org [longdom.org]

- 14. sim4t.com [sim4t.com]

- 15. ossila.com [ossila.com]

- 16. youtube.com [youtube.com]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

"Naphthalene-2,6-diamine molecular weight and formula"

An In-depth Technical Guide to Naphthalene-2,6-diamine for Researchers and Drug Development Professionals

Introduction

This compound is a high-purity aromatic diamine that serves as a critical building block in advanced materials science and medicinal chemistry. Characterized by a rigid naphthalene core with amino groups at the 2 and 6 positions, this compound offers a unique linear geometry that imparts exceptional thermal and mechanical properties to polymers.[1] Its versatile reactivity also makes it a valuable precursor for a wide range of functional materials and a promising scaffold for the development of novel therapeutic agents.[1][2] This guide provides an in-depth overview of the core properties, synthesis, applications, and handling protocols for this compound, tailored for professionals in research and drug development.

Part 1: Core Properties of this compound

A thorough understanding of the fundamental chemical and physical properties of this compound is essential for its effective application in research and development.

Chemical Identity

Physicochemical Properties

The distinct properties of this compound are summarized in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Appearance | White to Light yellow powder/crystal | [4][7] |

| Melting Point | 224.0 to 228.0 °C | [7] |

| Topological Polar Surface Area | 52.04 Ų | [5][6][8] |

| Hydrogen Bond Donor Count | 2 | [6][8] |

| Hydrogen Bond Acceptor Count | 2 | [6][8] |

| Purity | >98.0% (HPLC) | [4][7] |

| Solubility | Good solubility in organic solvents; limited in water | [9] |

| Storage Temperature | Room temperature, in a dark place under inert atmosphere | [6][7] |

Structural Information

The molecular structure of this compound features a naphthalene ring system with two amino groups, leading to a rigid and linear molecular geometry.

Caption: Molecular structure of this compound (C₁₀H₁₀N₂).

Part 2: Synthesis and Reactivity

This compound is a versatile synthetic intermediate due to the reactivity of its amino groups.[1]

Synthetic Pathways

The synthesis of aromatic diamines like this compound often involves multi-step processes. A general conceptual workflow for producing such compounds is illustrated below. The synthesis of related compounds, such as 2,6-bis(4-aminophenoxy)naphthalene, provides insight into the types of reactions involved.[10]

Caption: Conceptual workflow for the synthesis of aromatic diamines.

Chemical Reactivity

The two primary amino groups of this compound are nucleophilic and readily undergo reactions such as:

-

Polymerization: It serves as a monomer in condensation polymerization with dianhydrides or diacyl chlorides to form high-performance polyimides and polyamides.[1] The rigid naphthalene backbone contributes to the resulting polymers' superior thermal stability and mechanical strength.[1]

-

Electrophilic Aromatic Substitution: The amino groups activate the naphthalene ring, making it susceptible to further functionalization through electrophilic substitution reactions.[9]

-

Derivatization: The amino groups can be modified to synthesize a wide range of derivatives, including naphthalene diimides (NDIs), which are of significant interest in materials science.[11][12]

Part 3: Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable compound in several advanced scientific fields.

Monomer for High-Performance Polymers

Aromatic diamines are fundamental for producing robust polymers like polyimides and polyamides, which are sought after in the aerospace, electronics, and automotive industries for their exceptional stability.[1] The incorporation of the rigid, planar naphthalene unit from this compound into polymer backbones enhances these desirable properties.[1]

Precursor for Functional Materials

This compound is a key starting material for the synthesis of core-substituted naphthalene diimides (NDIs).[11] NDIs are a class of electron-deficient compounds with excellent thermal stability and charge-carrier mobility, making them ideal candidates for:

-

Organic Electronics: As n-type semiconductors in organic field-effect transistors (OFETs) and photovoltaic devices.[11][13]

-

Sensors: For the detection of specific ions and molecules.[11][12]

-

Supramolecular Chemistry: In the construction of complex molecular architectures like catenanes and rotaxanes.[11]

Scaffold in Medicinal Chemistry

The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds.[2] Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][14] The diamine functional groups on this compound provide convenient handles for chemical modification, allowing for the creation of diverse compound libraries for drug discovery programs.[1] Several naphthalene-based drugs, such as naftifine, nafcillin, and terbinafine, are used as antimicrobial agents.[14]

Part 4: Experimental Protocols

General Handling and Safety Precautions

This compound is suspected of causing cancer and can cause skin and eye irritation.[3][7] Adherence to strict safety protocols is mandatory.

Caption: Standard workflow for safely handling this compound.

Step-by-Step Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

-

Dispensing: Avoid generating dust when weighing and transferring the solid.[15] Use a spatula and weigh the compound on a tared weigh paper or directly into the reaction vessel.

-

Spill Management: In case of a spill, do not dry sweep. Carefully collect the material mechanically (e.g., with a scoop) and place it in a sealed container for disposal.[15][16] Ventilate the area.

-

Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere, as it can be air-sensitive.[7]

-

Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations.[17]

Quality Control

The purity of this compound is critical for its applications, especially in polymerization and drug synthesis. Commercial suppliers typically provide a Certificate of Analysis (CoA) with purity data. Standard analytical techniques for quality control include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity by area percentage.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[7]

-

Nonaqueous Titration: To determine purity through chemical titration.[7]

Conclusion

This compound is a compound of significant interest due to its unique structural properties and versatile reactivity. For materials scientists, it offers a pathway to high-performance polymers with enhanced thermal and mechanical stability. For medicinal chemists and drug development professionals, it represents a valuable scaffold for creating novel therapeutics. Proper handling and an understanding of its chemical nature are paramount to harnessing its full potential in research and development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2749139, this compound.

- Chemsrc. 2,6-diaminonaphthalene | CAS#:2243-67-6.

- Bandyopadhyay, S. et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews.

- Carl ROTH. Naphthalene - Safety Data Sheet.

- ResearchGate. Scheme 1. Synthesis of diamine 2,6-BAPON.

- Penta chemicals. Naphthalene - SAFETY DATA SHEET.

- Royal Society of Chemistry. Water-soluble naphthalene diimides: synthesis, optical properties, and colorimetric detection of biogenic amines.

- ResearchGate. Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Request PDF.

- Organic Syntheses. Synthesis of (pin)B-B(dan).

- PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- MDPI. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H10N2 | CID 2749139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2,6-diaminonaphthalene | CAS#:2243-67-6 | Chemsrc [chemsrc.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 2243-67-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chemscene.com [chemscene.com]

- 9. CAS 2243-67-6: 2,6-Naphthalenediamine | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Water-soluble naphthalene diimides: synthesis, optical properties, and colorimetric detection of biogenic amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. carlroth.com [carlroth.com]

- 16. msds.nipissingu.ca [msds.nipissingu.ca]

- 17. fishersci.com [fishersci.com]

2,6-Naphthalenediamine: A Comprehensive Technical Guide for Advanced Material Synthesis

Foreword: The Strategic Importance of Aromatic Diamines in Material Science

In the landscape of advanced materials, aromatic diamines serve as foundational pillars for the construction of high-performance polymers. These molecules are not mere reactants; they are the architects of thermal stability, mechanical robustness, and chemical inertness in the final polymeric structure. Among this critical class of compounds, 2,6-naphthalenediamine (2,6-NDA) distinguishes itself through a unique combination of linearity, rigidity, and reactivity. Its symmetrical naphthalene core imparts a high degree of order and thermal stability to polymer chains, a feature highly sought after in the aerospace, electronics, and automotive industries.[1] This guide provides an in-depth exploration of 2,6-naphthalenediamine, from its synthesis and fundamental properties to its pivotal role in the development of next-generation materials.

Molecular Architecture and Physicochemical Properties

2,6-Naphthalenediamine, with the CAS number 2243-67-6, is an aromatic organic compound featuring two amine functional groups (-NH2) attached to a naphthalene scaffold at the 2 and 6 positions.[2] This specific substitution pattern results in a linear and rigid molecular geometry that is central to its utility in polymer science.[1]

Caption: Molecular structure of 2,6-Naphthalenediamine.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [2][3][4][5] |

| Molecular Weight | 158.20 g/mol | [4][5] |

| Appearance | White to light yellow or gray to brown solid/powder | [4][6] |

| Melting Point | 222 °C | [6] |

| Boiling Point | 395.7 ± 15.0 °C (Predicted) | [6] |

| Solubility | Good solubility in organic solvents; limited in water | [2] |

| Purity | Commercially available up to >98.0% (T)(HPLC) | [4] |

Synthesis of 2,6-Naphthalenediamine: A Protocol-Driven Approach

The synthesis of 2,6-naphthalenediamine is typically achieved through multi-step reaction sequences that allow for precise control over the regiochemistry of the amino groups.[1] One established method involves the amination of 2,6-naphthalenediol.[7] This process is predicated on the initial synthesis of the diol, followed by its conversion to the diamine.

Synthesis of 2,6-Naphthalenediol

A common route to 2,6-naphthalenediol is through the potassium hydroxide fusion of 2-hydroxynaphthalene-6-sulfonic acid at elevated temperatures.[7] A more recent patent describes a method starting from 2,6-naphthalenedisulfonic acid disodium salt.[7]

Experimental Protocol: Synthesis of 2,6-Naphthalenediol [7]

-

Reaction Setup: In a grinding vacuum reactor, add 200g of potassium hydroxide and 1g of a Na-ZnO/Al₂O₃ solid super alkali catalyst.

-

Reactant Addition: After thorough grinding of the base and catalyst, incrementally add 100g of 2,6-naphthalenedisulfonic acid sodium salt.

-

Reaction Conditions: Heat the mixture to 200°C and continue grinding for 4 hours.

-

Workup: After the reaction is complete, cool the mixture and dilute with ice water.

-

Neutralization and Precipitation: Neutralize the solution with 10% dilute hydrochloric acid until it is acidic to precipitate the product.

-

Purification: Filter and dry the crude 2,6-dihydroxynaphthalene. For further purification, dissolve the product in 150mL of boiling water, decolorize with activated carbon, and filter while hot.

-

Crystallization: Cool the filtrate to induce crystallization. Collect the filter cake and dissolve it in 50mL of methanol heated to 40-50°C. Slowly add water and then cool to 0°C to recrystallize the high-purity product.

-

Final Product: Dry the crystals under vacuum to obtain high-purity 2,6-dihydroxynaphthalene.

Amination of 2,6-Naphthalenediol

The synthesized 2,6-naphthalenediol can then be converted to 2,6-naphthalenediamine via amination at high temperatures.[7]

Experimental Protocol: Amination of 2,6-Naphthalenediol [7]

-

Reaction Conditions: The amination of 2,6-naphthalenediol to yield 2,6-naphthalenediamine is conducted at 250°C.[7] This is a high-temperature process that typically involves reacting the diol with ammonia or an ammonia source in the presence of a suitable catalyst.

Caption: Synthesis pathway of 2,6-Naphthalenediamine.

Spectroscopic Characterization

The structural elucidation and purity assessment of 2,6-naphthalenediamine rely on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its symmetrical structure, 2,6-naphthalenediamine exhibits a relatively simple NMR spectrum.[8] The chemical shifts of the aromatic protons and carbons are characteristic of the 2,6-substitution pattern.[8]

-

UV-Visible and Fluorescence Spectroscopy: Naphthalene derivatives with amino substituents are often highly fluorescent.[8] The UV-Vis absorption spectrum is expected to show π-π* transitions typical of the naphthalene aromatic system, with the amino groups acting as auxochromes.[8]

Experimental Protocol: ¹H NMR Spectroscopy [8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of 2,6-naphthalenediamine in approximately 0.5-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Internal Standard: If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).

-

Data Acquisition: Transfer the solution to a clean NMR tube and acquire the ¹H NMR spectrum using a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Applications in High-Performance Polymers

The primary application of 2,6-naphthalenediamine is as a monomer in the synthesis of high-performance polymers, particularly polyimides and polyamides.[1] Its rigid, linear structure is instrumental in forming highly ordered and thermally stable polymer chains.[1]

Polyimides

Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][9] The incorporation of the 2,6-naphthalenediamine moiety into the polymer backbone can further enhance these properties.[1] Polyimides are generally synthesized via a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.[9]

Experimental Protocol: Synthesis of a Naphthalene-Containing Polyimide [9]

-

Poly(amic acid) Formation: In a reaction vessel, dissolve the diamine monomer (e.g., a derivative of 2,6-naphthalenediamine) in a suitable solvent like N,N-dimethylacetamide (DMAc).

-

Dianhydride Addition: Add an equimolar amount of a solid dianhydride to the diamine solution to achieve a specific solid content (e.g., 20%).

-

Polymerization: Stir the reaction mixture at room temperature for 24 hours to yield a viscous solution of the poly(amic acid).

-

Film Casting: Cast the poly(amic acid) solution onto a glass plate.

-

Thermal Imidization: Stage-dry the films in an air oven to facilitate the conversion of the poly(amic acid) to the final polyimide.

The introduction of a naphthalene ring structure into polyimides has been shown to improve their comprehensive mechanical properties.[10] For instance, it can increase the free volume of the polymer, allowing for greater chain segment rotation while also providing rigid support points, leading to a "rigid-flexible" effect.[10] This can result in enhanced tensile strength and elastic modulus.[10] Furthermore, these modified polyimides can exhibit lower dielectric constants and dielectric loss, making them suitable for applications in the electronics industry.[10]

Caption: General workflow for polyimide synthesis.

Polyamides

Polyamides, commonly known as nylons, are characterized by their repeating amide linkages.[11] While aliphatic polyamides are prevalent, aromatic polyamides, or aramids, offer superior thermal and mechanical properties. The use of 2,6-naphthalenediamine as a monomer can lead to the formation of high-strength, thermally stable aromatic polyamides.

Other Applications

Beyond high-performance polymers, 2,6-naphthalenediamine and its derivatives are explored in other advanced applications:

-

Dyes and Pigments: The amino groups can be diazotized and coupled with other aromatic compounds to produce azo dyes.[1]

-

Organic Electronics: The naphthalene core provides desirable electronic properties, leading to research into its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.[1]

-

Porous Polymers: Naphthalene-based porous organic polymers have been synthesized for applications in CO₂ capture and heavy metal adsorption due to their high surface area and π-conjugated structures.[12]

-

Aqueous Zinc-Organic Batteries: Poly(naphthalene-diamine) has been investigated as a high-performance organic cathode material for sustainable energy storage solutions.[13]

Safety and Handling

It is crucial to handle 2,6-naphthalenediamine with appropriate safety precautions. The compound is suspected of causing cancer and causes skin and serious eye irritation.[3] Always work in a well-ventilated area, use personal protective equipment (gloves, safety glasses), and consult the material safety data sheet (MSDS) before use.

Conclusion

2,6-Naphthalenediamine is a molecule of significant strategic value in the field of material science. Its inherent structural rigidity and linearity make it an exceptional building block for polymers destined for demanding applications. As research continues to push the boundaries of material performance, the rational design and synthesis of monomers like 2,6-naphthalenediamine will remain a cornerstone of innovation. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to equip researchers and developers with the foundational knowledge to leverage this remarkable compound in their work.

References

- Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. MDPI. [Link]

- High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. Semantic Scholar. [Link]

- Naphthalene-2,6-diamine | C10H10N2 | CID 2749139. PubChem - NIH. [Link]

- 2,6-diaminonaphthalene | CAS#:2243-67-6. Chemsrc. [Link]

- Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. Aidic. [Link]

- Synthesis of Salts of 1,2,5,6- and 1,4,5,8-Naphthalenetetramine. ACS Omega. [Link]

- Synthesis of soluble polyimide derived from novel naphthalene diamines for liquid crystal alignment layers and a preliminary study on the mechanism of imidiz

- (PDF) Synthesis methods for 2,6-naphthalenedicarboxylic acid.

- (PDF) Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides.

- and the resulting deep red solution is capped with a glass septum and heated in a silicon oil bath at 100 °C for 48 h under argon atmosphere (Figure 2) ( - Note 5. Organic Syntheses Procedure. [Link]

- Development of Poly(naphthalene-diamine) as a Low-Cost, High-Performance Organic Cathode Material for Aqueous Zinc-Organic Batteries.

- Functional Naphthalene Diimides: Synthesis, Properties, and Applic

- Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO 2 and Heavy Metals. MDPI. [Link]

- Polyamides. The Essential Chemical Industry. [Link]

- Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. Iowa State University Digital Repository. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 2243-67-6: 2,6-Naphthalenediamine | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H10N2 | CID 2749139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2,6-diaminonaphthalene CAS#: 2243-67-6 [m.chemicalbook.com]

- 7. 2,6-Naphthalenediol synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. aidic.it [aidic.it]

- 10. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain | MDPI [mdpi.com]

- 11. Polyamides [essentialchemicalindustry.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of Naphthalene-2,6-diamine

An In-Depth Technical Guide to Naphthalene-2,6-diamine: Properties, Reactivity, and Applications

This compound (CAS No. 2243-67-6), a key aromatic diamine, serves as a fundamental building block in advanced chemical synthesis. Its rigid, linear geometry, conferred by the naphthalene backbone with amino groups at the 2 and 6 positions, is central to its utility.[1] This specific molecular architecture is instrumental in creating materials with highly ordered structures, leading to exceptional thermal and mechanical properties.[1] In the realm of drug development and medicinal chemistry, the naphthalene scaffold is a recognized pharmacophore present in numerous bioactive compounds, and the diamine functionalities offer versatile sites for chemical modification to generate diverse molecular libraries for screening.[1] This guide offers a detailed examination of the core physical and chemical properties of this compound, providing field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Identification

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. This compound is an aromatic compound with the molecular formula C₁₀H₁₀N₂.[2][3] The structure consists of a naphthalene ring system substituted with two primary amine (-NH₂) groups.

Caption: Chemical Structure of this compound.

Key Identifiers:

Physical and Thermodynamic Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. It typically appears as a white to light yellow or gray to brown powder or crystalline solid.[3][7][8] Its solubility profile is characteristic of aromatic diamines; it exhibits good solubility in many organic solvents but is sparingly soluble in water.[4] This differential solubility is fundamental to its purification by recrystallization.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [3][7] |

| Melting Point | 222 - 228 °C | [7][8] |

| Boiling Point | 395.7 ± 15.0 °C (Predicted) | [8] |

| Solubility | Good solubility in organic solvents; limited in water. | [4] |

| pKa (Predicted) | 5.34 ± 0.10 | [8][9] |

| Topological Polar Surface Area | 52.04 Ų | [5][6][9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-